molecular formula C11H6BrF3 B1524239 1-Bromo-6-(trifluoromethyl)naphthalene CAS No. 117539-60-3

1-Bromo-6-(trifluoromethyl)naphthalene

Cat. No.: B1524239
CAS No.: 117539-60-3
M. Wt: 275.06 g/mol
InChI Key: SASWADBSZGOQTQ-UHFFFAOYSA-N
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Description

1-Bromo-6-(trifluoromethyl)naphthalene is an organic compound with the molecular formula C11H6BrF3. It is a derivative of naphthalene, where a bromine atom and a trifluoromethyl group are substituted at the 1 and 6 positions, respectively . This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-6-(trifluoromethyl)naphthalene can be synthesized through various methods. One common approach involves the bromination of 6-(trifluoromethyl)naphthalene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst . The reaction typically occurs under mild conditions, such as room temperature or slightly elevated temperatures, to ensure selective bromination at the desired position.

Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of high-quality compound .

Mechanism of Action

The mechanism of action of 1-Bromo-6-(trifluoromethyl)naphthalene involves its ability to undergo various chemical transformations, enabling the formation of diverse molecular structures. The bromine atom and trifluoromethyl group influence the compound’s reactivity and interaction with other molecules. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects .

Comparison with Similar Compounds

  • 1-Bromo-2-(trifluoromethyl)naphthalene
  • 1-Bromo-3-(trifluoromethyl)naphthalene
  • 1-Bromo-4-(trifluoromethyl)naphthalene

Comparison: 1-Bromo-6-(trifluoromethyl)naphthalene is unique due to the specific positioning of the bromine and trifluoromethyl groups, which significantly influence its chemical properties and reactivity. Compared to its isomers, this compound may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-bromo-6-(trifluoromethyl)naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6BrF3/c12-10-3-1-2-7-6-8(11(13,14)15)4-5-9(7)10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASWADBSZGOQTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(F)(F)F)C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6BrF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695810
Record name 1-Bromo-6-(trifluoromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

117539-60-3
Record name 1-Bromo-6-(trifluoromethyl)naphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117539-60-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-6-(trifluoromethyl)naphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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